molecular formula C12H11N3O4 B2909279 3-(1-Picolinoylazetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034425-55-1

3-(1-Picolinoylazetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2909279
CAS No.: 2034425-55-1
M. Wt: 261.237
InChI Key: NZJGXFWCYJKSKX-UHFFFAOYSA-N
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Description

3-(1-Picolinoylazetidin-3-yl)oxazolidine-2,4-dione is a five-membered heterocyclic compound with the chemical formula C₃H₇NO . It features an oxazolidine ring, which consists of three carbon atoms, one nitrogen atom, and one oxygen atom. Unlike isoxazolidine, the oxygen atom and NH group in oxazolidine are not directly bonded .


Synthesis Analysis

Oxazolidines are traditionally synthesized by condensing 2-aminoalcohols with aldehydes or ketones. The availability of chiral amino alcohols (obtained from amino acid reduction) enables the preparation of chiral oxazolidines. These compounds are prone to hydrolysis, which is the reverse of their synthesis process .


Molecular Structure Analysis

  • Substituents : The presence of substituents on carbon and/or nitrogen atoms modifies the parent oxazolidine structure .

For a visual representation, refer to the molecular structure of this compound.


Physical and Chemical Properties Analysis

  • Boiling Point : 200°C (392°F; 473 K) at 20 torr .

Properties

IUPAC Name

3-[1-(pyridine-2-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c16-10-7-19-12(18)15(10)8-5-14(6-8)11(17)9-3-1-2-4-13-9/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJGXFWCYJKSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=N2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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